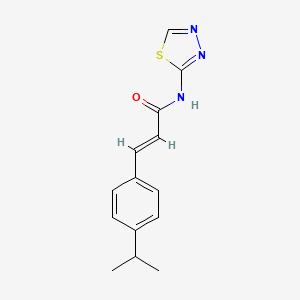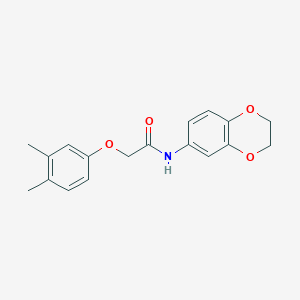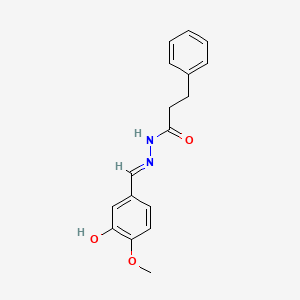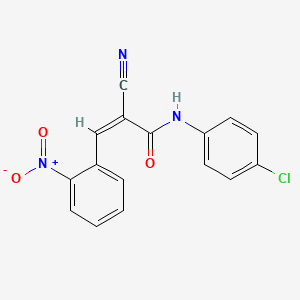
3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide, also known as ITA, is a compound with potential applications in scientific research.
Aplicaciones Científicas De Investigación
3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide has anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. 3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide has also been shown to inhibit the growth of breast cancer cells and induce apoptosis, or programmed cell death, in these cells.
Mecanismo De Acción
The mechanism of action of 3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and survival. 3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and are important for tumor invasion and metastasis.
Biochemical and Physiological Effects
3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, 3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide is also stable under a range of conditions, making it suitable for use in a variety of experimental settings. However, 3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, 3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Direcciones Futuras
There are several future directions for research on 3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide. One area of interest is the development of 3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide derivatives with improved anti-tumor activity and reduced toxicity. Another area of interest is the study of 3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide's mechanism of action, which could provide insights into the development of new cancer therapies. Finally, 3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide's potential applications in the treatment of inflammatory and neurological diseases warrant further investigation.
Métodos De Síntesis
3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide can be synthesized by reacting 4-isopropylbenzylamine with thiocarbonyldiimidazole to form 4-isopropylbenzyl isothiocyanate. The isothiocyanate is then reacted with 2-amino-1,3,4-thiadiazole to form 3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide.
Propiedades
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10(2)12-6-3-11(4-7-12)5-8-13(18)16-14-17-15-9-19-14/h3-10H,1-2H3,(H,16,17,18)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDNNURLKSSGHB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5874475.png)
![2,4-dibromo-6-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5874483.png)


![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-bromobenzoate](/img/structure/B5874502.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5874508.png)
![2-phenyl-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874513.png)
![8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5874518.png)


![isobutyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5874536.png)
